![molecular formula C14H15N3O2 B1375017 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide CAS No. 685533-80-6](/img/structure/B1375017.png)
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 685533-80-6. It has a molecular weight of 257.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H15N3O2 . The InChI Code for this compound is 1S/C14H15N3O2/c1-16-14(18)13-8-12(6-7-17-13)19-11-4-2-10(9-15)3-5-11/h2-8H,9,15H2,1H3,(H,16,18) .Physical And Chemical Properties Analysis
This compound has a melting point of 114-115 degrees Celsius . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Solubility and Thermodynamic Models
- A study conducted by Sheng et al. (2018) focused on the solubility of APMC in various solvents and binary solvent mixtures across a temperature range of 278.15 to 328.15 K. This research is crucial for understanding the compound's behavior in different solvents, which is essential for its application in synthesis and formulation processes. The study also applied several models to correlate the experimental solubility data, providing insights into the thermodynamic properties of APMC (Sheng et al., 2018).
Kinase Inhibition for Cancer Therapy
- The compound has been investigated for its potential as a kinase inhibitor, which is significant in the development of cancer therapies. Schroeder et al. (2009) identified derivatives of APMC as potent and selective inhibitors of the Met kinase superfamily, showing promise in cancer treatment, particularly in tumor stasis in preclinical models (Schroeder et al., 2009).
Synthesis and Biological Evaluation
- Liu et al. (2020) synthesized novel derivatives of APMC that exhibited inhibitory activities against c-Met kinase and demonstrated cytotoxic activities against various cancer cell lines. This research highlights the compound's potential in the synthesis of new anticancer agents (Liu et al., 2020).
Analgesic Properties Enhancement
- Ukrainets et al. (2015) explored chemical modifications to the pyridine moiety of APMC derivatives to optimize their biological properties, specifically targeting enhanced analgesic effects. This study contributes to the development of new analgesic drugs with improved efficacy (Ukrainets et al., 2015).
Safety And Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-14(18)13-8-12(6-7-17-13)19-11-4-2-10(9-15)3-5-11/h2-8H,9,15H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOZSDQWNBUOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide | |
CAS RN |
685533-80-6 |
Source


|
| Record name | 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)
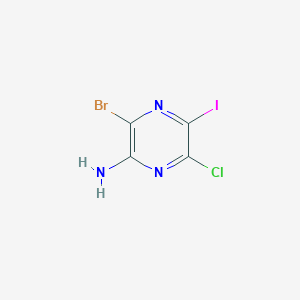
![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)
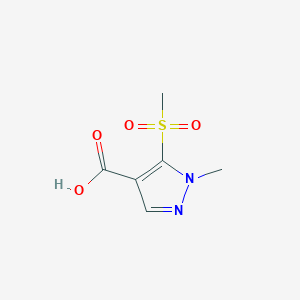
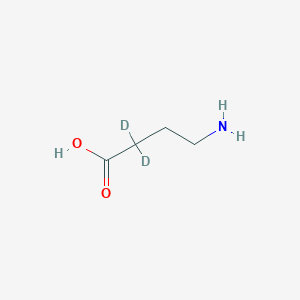
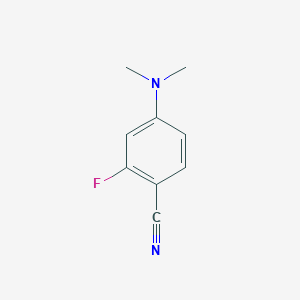
![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)
![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)
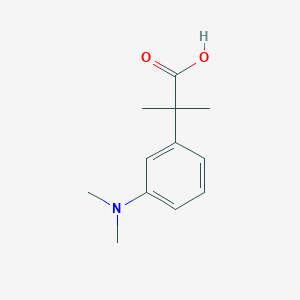
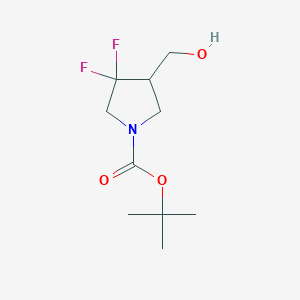
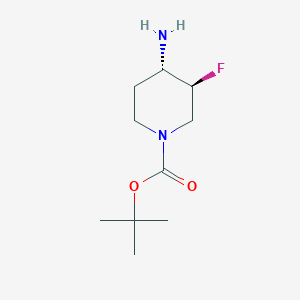
![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)
![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)
![3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1374957.png)